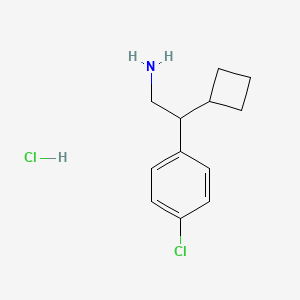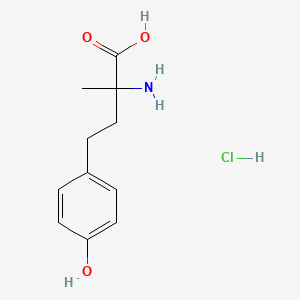
2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride is an organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylbutanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of 4-hydroxybenzaldehyde with a suitable alkyl halide to introduce the methylbutanoic acid moiety. This is followed by the introduction of the amino group through reductive amination or other suitable methods. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the alkylation and amination steps, ensuring consistent product quality and higher yields. The final hydrochloride formation is typically achieved through crystallization from an aqueous hydrochloric acid solution.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: Known for its anticancer properties.
2-Aminothiazole-4-carboxylic acid: Used in the synthesis of various heterocyclic compounds.
Uniqueness
2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
Propriétés
Numéro CAS |
2913278-73-4 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15)7-6-8-2-4-9(13)5-3-8;/h2-5,13H,6-7,12H2,1H3,(H,14,15);1H |
Clé InChI |
GLJHDMGXOBRDGA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


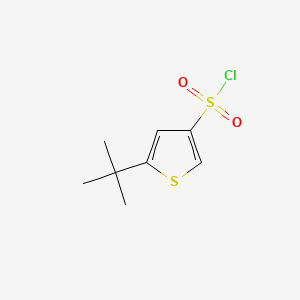





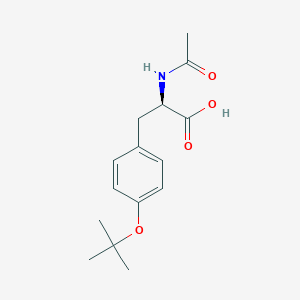


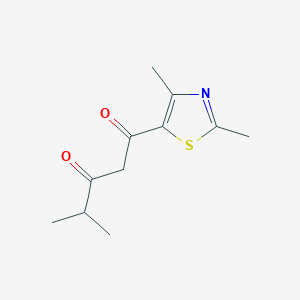
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
